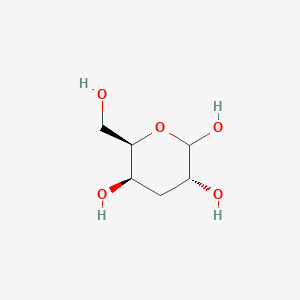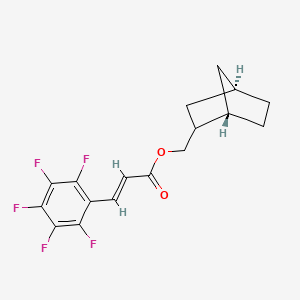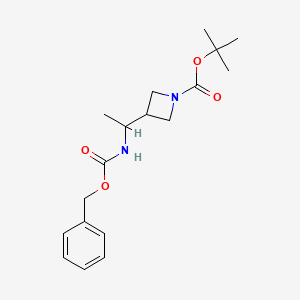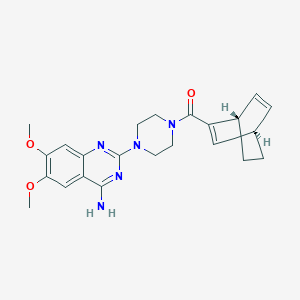
Prazobind
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prazobind is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an alpha-1 adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prazobind involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3,4-dimethoxyaniline, undergoes nitration to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.
Cyclization: The amine reacts with cyanamide and triphosgene to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.
Substitution: The quinazoline derivative is then reacted with piperazine to form the intermediate [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone.
Final Coupling: The intermediate undergoes a coupling reaction with bicyclo[2.2.2]octa-2,5-dienylmethanone to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
化学反应分析
Types of Reactions
Prazobind undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the chloro substituent
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Piperazine in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, Prazobind is studied for its interactions with various biological targets, including enzymes and receptors. It is particularly noted for its role as an alpha-1 adrenoceptor antagonist .
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating hypertension and benign prostatic hyperplasia. Its ability to selectively bind to alpha-1 adrenoceptors makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
作用机制
The mechanism of action of Prazobind involves its binding to alpha-1 adrenoceptors. By antagonizing these receptors, the compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in the treatment of hypertension .
相似化合物的比较
Similar Compounds
Doxazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar in structure and function, used for the same medical conditions.
Prazosin: Also an alpha-1 adrenoceptor antagonist with similar therapeutic applications.
Uniqueness
What sets Prazobind apart is its unique bicyclo[2.2.2]octa-2,5-dienylmethanone moiety, which may confer additional pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8119689.png)


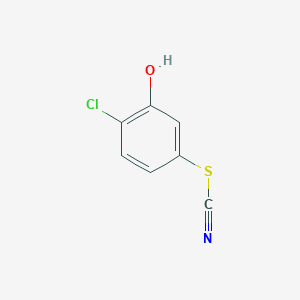

![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)
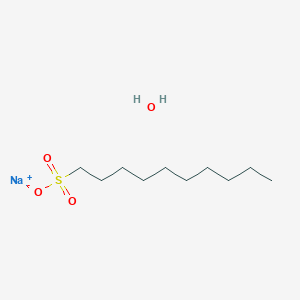

![methyl (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8119751.png)
